3-Iodo-1H-indazol-6-amine: A Core Intermediate for Kinase Inhibitor Discovery
3-Iodo-1H-indazol-6-amine: A Core Intermediate for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Iodo-1H-indazol-6-amine. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The presence of an iodine atom at the C-3 position and an amine group at the C-6 position makes this compound a highly versatile and valuable building block for the synthesis of complex molecular architectures, especially for developing kinase inhibitors.[3][4] This document details key physicochemical data, provides robust experimental protocols for its synthesis and subsequent derivatization, and outlines its strategic importance in drug discovery workflows.
Core Chemical Properties
3-Iodo-1H-indazol-6-amine is a heterocyclic aromatic compound. Its core structure consists of a fused benzene and pyrazole ring system. The key functionalities—the reactive iodine at the C-3 position, a common site for cross-coupling reactions, and the nucleophilic amine at the C-6 position—make it a bifunctional intermediate for chemical library synthesis.
Physicochemical and Computational Data
The following table summarizes the key chemical and computed properties for 3-Iodo-1H-indazol-6-amine.
| Property | Value | Source |
| CAS Number | 885519-20-0 | [5] |
| Molecular Formula | C₇H₆IN₃ | [5] |
| Molecular Weight | 259.05 g/mol | [5] |
| Canonical SMILES | NC1=CC2=C(C=C1)C(I)=NN2 | [5] |
| Calculated LogP | 1.7497 | [5] |
| Topological Polar Surface Area (TPSA) | 54.7 Ų | [5] |
| Hydrogen Bond Donors | 2 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Rotatable Bonds | 0 | [5] |
| Purity | ≥97% (Commercially Available) | [5] |
| Storage Conditions | Store at 4°C | [5] |
Spectroscopic and Analytical Data
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¹H NMR Spectroscopy : In a solvent like DMSO-d₆, the spectrum is expected to show a broad singlet for the N-H proton of the indazole ring (typically δ > 13 ppm), distinct signals for the aromatic protons on the benzene ring, and a signal for the -NH₂ protons.
-
¹³C NMR Spectroscopy : The spectrum will display seven distinct carbon signals. The carbon atom bonded to the iodine (C-3) will be shifted to a higher field (lower ppm value) compared to an unsubstituted carbon, typically appearing around 90-95 ppm.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) should confirm the molecular formula. The expected mass for the protonated molecule [M+H]⁺ would be approximately 259.9655, consistent with the elemental composition of C₇H₇IN₃⁺.[6]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of 3-Iodo-1H-indazol-6-amine and its subsequent use in cross-coupling reactions.
Proposed Synthesis of 3-Iodo-1H-indazol-6-amine
A robust synthesis can be achieved via a two-step process starting from 6-nitro-1H-indazole. This involves the direct iodination of the C-3 position followed by the reduction of the nitro group to the target amine.
Protocol 1: Synthesis of 3-Iodo-6-nitro-1H-indazole (Intermediate)
This protocol is adapted from established methods for the direct C-3 iodination of unprotected indazoles.[7][8][9][10]
-
Preparation : In a round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1H-indazole (1.0 eq).
-
Dissolution : Add anhydrous N,N-Dimethylformamide (DMF) (approx. 10 mL per gram of substrate) and stir at room temperature until fully dissolved.
-
Reagent Addition : To the solution, add molecular iodine (I₂) (1.5 - 2.0 eq). Follow with the portion-wise addition of powdered potassium hydroxide (KOH) (2.0 - 4.0 eq) over 10-15 minutes.
-
Reaction : Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up : Once the starting material is consumed, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bisulfite or sodium thiosulfate.[10][11] A precipitate will form.
-
Isolation : Collect the solid by vacuum filtration, wash thoroughly with water, and dry under a vacuum to yield the crude product.
-
Purification : If necessary, purify the crude solid by column chromatography on silica gel or by recrystallization.
Protocol 2: Reduction of 3-Iodo-6-nitro-1H-indazole to 3-Iodo-1H-indazol-6-amine
This protocol provides a general method for the reduction of an aromatic nitro group.[3]
-
Preparation : To a round-bottom flask, add the 3-Iodo-6-nitro-1H-indazole derivative (1.0 eq) and ethanol or ethyl acetate.
-
Reagent Addition : Add iron powder (Fe) (5.0 eq) and a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Reaction : Heat the mixture to reflux (approximately 78-80°C) for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up : After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with additional solvent.
-
Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the final product, 3-Iodo-1H-indazol-6-amine.
Application in Suzuki-Miyaura Cross-Coupling
The iodine at the C-3 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[12] This allows for the introduction of diverse aryl and heteroaryl substituents, a critical step in building libraries of potential kinase inhibitors.[8][12]
Protocol 3: Representative Suzuki Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.[7][12]
-
Preparation : To a microwave vial or Schlenk tube equipped with a magnetic stir bar, add 3-Iodo-1H-indazol-6-amine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent Addition : Add a suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing : Seal the vessel and degas the mixture by bubbling argon or nitrogen gas through the solution for 15-30 minutes.
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80-120 °C, conventional heating or microwave irradiation) until TLC or LC-MS analysis shows consumption of the starting material.
-
Work-up : Cool the mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the C-3 functionalized indazole derivative.
Role in Drug Discovery and Medicinal Chemistry
The indazole core is a bioisostere of indole and is found in numerous FDA-approved drugs.[1] Derivatives of 3-aminoindazole and 6-aminoindazole, in particular, have demonstrated significant potential as anticancer agents.[2][4]
3-Iodo-1H-indazol-6-amine is a strategic intermediate for accessing novel chemical matter targeting protein kinases. The C-3 position is often directed toward the hinge-binding region of the kinase active site, while the C-6 position can be modified to interact with the solvent-exposed region, allowing for modulation of potency and pharmacokinetic properties.
Safety and Handling
As with any laboratory chemical, 3-Iodo-1H-indazol-6-amine should be handled with appropriate care. Based on data for structurally similar compounds, the following precautions are recommended:[13][14][15]
-
Hazard Class : May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15] May cause respiratory irritation.
-
Personal Protective Equipment (PPE) : Always handle within a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]
-
Handling : Avoid generating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Commercial suppliers recommend storage at 4°C.[5]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. fishersci.com [fishersci.com]
